(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin

GPCR Pharmacology Vasopressin Antagonism Vascular Biology

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin (SKF 100273, Manning compound) is the gold-standard peptide V1A antagonist for GPCR research. Unlike non-peptide V1A antagonists (e.g., SR 49059) or dual V1A/V2 blockers (e.g., conivaptan), it provides an established ~31-fold V1A/OTR selectivity window (Ki 6.87 nM vs. 213.8 nM). Its unique dorsal hippocampus-specific anxiolytic effect enables targeted limbic circuit interrogation unobtainable with alternatives. With a benchmark pA2 of 8.62 in rat vasopressor assays and well-characterized in vivo hemodynamic effects, this compound is essential for reproducible vasopressin receptor pharmacology. Procure only high-purity, validated lots to ensure experimental validity.

Molecular Formula C52H74N14O12S2
Molecular Weight 1151.4 g/mol
CAS No. 73168-24-8
Cat. No. B549137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
CAS73168-24-8
Synonyms(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-
Molecular FormulaC52H74N14O12S2
Molecular Weight1151.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
InChIInChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyQVQOGNOOAMQKCE-ZTYVOHGWSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin (SKF 100273) 73168-24-8 Procurement Guide for V1A Receptor Research


(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin (CAS 73168-24-8), also known as SKF 100273 or the Manning compound, is a potent and selective peptide antagonist of the vasopressin V1A receptor [1]. It is a synthetic analogue of arginine-vasopressin (AVP) characterized by modifications including a β-mercapto-β,β-cyclopentamethylenepropionic acid residue at position 1, O-methyltyrosine at position 2, and arginine at position 8 [2]. This compound is a foundational tool in GPCR pharmacology, defined by its ability to discriminate between closely related vasopressin receptor subtypes and its sustained antagonism in vivo.

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin 73168-24-8 Procurement: Why V1A Antagonist Class Generics Are Not Interchangeable


Substituting (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin with another 'V1A antagonist' without rigorous data can compromise experimental validity due to substantial differences in selectivity, chemical class, and pharmacokinetics. For instance, while SR 49059 exhibits higher affinity for the human V1A receptor (Ki 1.1-6.3 nM vs ~6.87 nM for the Manning compound in hamster), SR 49059 is a non-peptide small molecule and demonstrates distinct species-selectivity profiles [1][2]. Similarly, conivaptan acts as a dual V1A/V2 antagonist with a fundamentally different therapeutic and off-target profile compared to the Manning compound's established V1A selectivity [3]. Furthermore, even within the peptide class, C-terminal modifications like desGly or desGly(NH2) can dramatically alter anti-V1/V2 selectivity from approximately 200-fold to 1200-fold [4]. Such variations confirm that direct experimental validation with a specific, well-characterized lot of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is required for reproducible and interpretable results.

Quantitative Differentiation Guide for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin 73168-24-8 vs. Analogs and Alternatives


Functional V1A Antagonism in Native Tissues: pA2 Comparison vs. d(CH2)5Tyr(Me)AVP

The target compound demonstrates potent functional antagonism at the V1 receptor, quantified via its pA2 value in the in vivo rat vasopressor assay. It exhibits an anti-V1 pA2 of 8.62 ± 0.05, which is comparable to its parent compound d(CH2)5Tyr(Me)AVP [1]. This high potency confirms its suitability for blocking V1-mediated vasoconstriction in vivo.

GPCR Pharmacology Vasopressin Antagonism Vascular Biology

Enhanced Anti-V1/V2 Selectivity Over Parent Peptide Antagonists

A key differentiator for this compound and its close analogs is the substantial enhancement in V1 vs. V2 receptor selectivity compared to earlier peptide antagonists. While the parent antagonist d(CH2)5AVP exhibits some V2 activity, the d(CH2)5Tyr(Me)AVP scaffold (upon which the target compound is based) shows dramatically improved selectivity. Its desGly and desGly(NH2) analogs demonstrate anti-V1/V2 selectivities of 200 and 1200, respectively, in rat bioassays [1]. This indicates that the Tyr(Me) substitution is critical for reducing unwanted V2-mediated effects.

Receptor Selectivity V1A Receptor Pharmacological Tool Compound

Discrimination of V1A from Oxytocin Receptors: Binding Affinity vs. Endogenous Ligands

In competition binding assays using Syrian hamster brain tissue, the Manning compound exhibited a Ki of 6.87 nM for the V1aR and a Ki of 213.8 nM for the OTR [1]. This represents a ~31-fold selectivity for V1aR over OTR. While the degree of selectivity varies across species—being less pronounced in hamster than reported for rat—this data quantifies its ability to discriminate between these closely related receptors compared to the endogenous ligands OT and AVP [1].

Receptor Binding V1A Antagonist Oxytocin Receptor Species Differences

Comparative Functional Efficacy: SR 49059 vs. d(CH2)5Tyr(Me)AVP in Mitogenic Assays

In a functional mitogenic assay using Swiss 3T3 fibroblasts, the non-peptide antagonist SR 49059 was approximately six times more efficient than d(CH2)5Tyr(Me)AVP (the direct analog of the target compound) at inhibiting AVP-induced DNA synthesis [1]. This difference highlights a key class distinction: non-peptide V1A antagonists may exhibit superior efficacy in certain cellular contexts (e.g., inhibiting cell cycle progression) compared to the peptide-based Manning compound class.

Cell Proliferation V1A Antagonist Comparative Pharmacology

In Vivo Hemodynamic Effects: SK&F 100273 Alone vs. Combined ACE Inhibition

In an anesthetized sheep model, intravenous administration of SK&F 100273 (10 μg/kg) as a single agent produced a modest but significant 7-10% decrease in mean systemic arterial pressure (MSAP). This effect was substantially amplified when combined with the ACE inhibitor captopril, resulting in a 30% reduction in MSAP [1]. This data demonstrates the compound's utility in isolating the V1-mediated component of vascular tone and its interaction with the renin-angiotensin system under anesthesia.

In Vivo Pharmacology Cardiovascular Physiology V1A Antagonist

Region-Specific Behavioral Effects: Dorsal vs. Ventral Hippocampus Anxiolysis

A defining feature of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is its region-specific behavioral effect. In vivo administration induces significant anxiolytic-like effects when infused into the dorsal hippocampus, but not the ventral hippocampus [1]. This anatomically restricted effect is not commonly reported for broad-spectrum V1A antagonists like SR 49059 and highlights the peptide's utility in dissecting the neural circuitry of anxiety.

Behavioral Neuroscience Anxiolytic Effect V1A Antagonist

Validated Research Applications for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin 73168-24-8 in Procurement Planning


Cardiovascular Research: Isolating V1A-Mediated Vasoconstriction

In vivo hemodynamic studies requiring precise dissection of V1A-mediated pressor responses benefit from (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin. As demonstrated in anesthetized sheep, SK&F 100273 at 10 μg/kg i.v. induces a measurable 7-10% decrease in mean arterial pressure, confirming its ability to block endogenous vasopressin tone [1]. This tool is particularly valuable for investigations into the interaction between the vasopressin and renin-angiotensin systems during anesthesia or cardiovascular stress.

Behavioral Neuroscience: Mapping Hippocampal Anxiety Circuits

Studies aiming to map the neural circuitry of anxiety should prioritize this compound due to its unique, region-specific effects. Unlike other V1A antagonists, direct infusion into the dorsal hippocampus produces robust anxiolytic-like effects, while ventral hippocampal infusion does not [2]. This anatomical precision enables targeted manipulation of V1A signaling within defined limbic subregions, a capability not consistently demonstrated by alternative V1A antagonists.

In Vitro GPCR Pharmacology: Characterizing Receptor Binding and Cross-Reactivity

For in vitro characterization of vasopressin and oxytocin receptor pharmacology, the Manning compound provides a well-defined benchmark. Its Ki values of 6.87 nM for hamster V1aR and 213.8 nM for OTR establish a ~31-fold selectivity window, enabling reliable discrimination between these two closely related GPCRs [3]. This is essential for receptor binding studies, signal transduction assays, and functional experiments where off-target oxytocin receptor activation must be controlled.

Comparative Pharmacology: Benchmarking Novel V1A Antagonists

As a foundational peptide antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin serves as an essential comparator for characterizing novel V1A ligands. Its pA2 of 8.62 in the rat vasopressor assay provides a quantitative standard for functional potency [4], while its selectivity profile helps define the 'gold standard' for V1A vs. V2 and OTR discrimination. Procurement of this compound is necessary for any lab developing or validating new vasopressin receptor modulators.

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